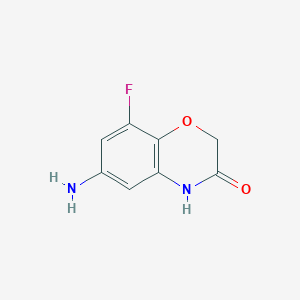
6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of amino and fluoro groups in the compound suggests potential biological activity and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: A suitable substituted aniline derivative.
Fluorination: Introduction of the fluoro group using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: Formation of the benzoxazine ring through cyclization reactions, possibly using reagents like phosgene or triphosgene.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the amino or fluoro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoxazines.
科学的研究の応用
6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one could have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its unique functional groups.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. The amino and fluoro groups could play a role in binding to active sites or altering the compound’s reactivity.
類似化合物との比較
Similar Compounds
6-amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluoro group, potentially altering its biological activity.
8-fluoro-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino group, which could affect its reactivity and applications.
6-chloro-8-fluoro-2H-1,4-benzoxazin-3(4H)-one: Substitution of the amino group with a chloro group, leading to different chemical properties.
Uniqueness
The presence of both amino and fluoro groups in 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one makes it unique, potentially offering a combination of biological activity and chemical reactivity not found in similar compounds.
生物活性
6-Amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by case studies and research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇FN₂O₂ |
| Molecular Weight | 182.15 g/mol |
| Melting Point | 207-211 °C |
| Density | 1.3 ± 0.1 g/cm³ |
| CAS Number | 45791215 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of derivatives of benzoxazinones, including this compound. A notable study demonstrated that compounds modified with a 1,2,3-triazole moiety exhibited significant anti-inflammatory effects in LPS-induced BV-2 microglial cells. These derivatives reduced nitric oxide (NO) production and downregulated pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. The mechanisms involved included activation of the Nrf2-HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress .
Antimicrobial Activity
Benzoxazinones are recognized for their antimicrobial properties. Research indicates that this compound exhibits promising antibacterial and antifungal activities. In a comparative study of various benzoxazinone derivatives, this compound showed effective inhibition against several bacterial strains and fungi, suggesting its potential use in developing new antimicrobial agents .
Anticancer Potential
The anticancer activity of benzoxazinones has been explored in several studies. For instance, certain derivatives have been reported to inhibit key signaling pathways associated with cancer progression. The compound's structure allows it to interact with molecular targets involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics .
Study on Anti-inflammatory Mechanisms
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various benzoxazinone derivatives and tested their anti-inflammatory effects on microglial cells. The results indicated that specific derivatives significantly reduced inflammatory markers without cytotoxicity. This study elucidated the underlying mechanisms by analyzing ROS levels and the activation of protective signaling pathways .
Antimicrobial Efficacy Evaluation
A comprehensive evaluation of the antimicrobial efficacy of this compound was conducted against clinical isolates of bacteria and fungi. The findings revealed that this compound not only inhibited microbial growth but also demonstrated a favorable safety profile in preliminary toxicity tests .
特性
IUPAC Name |
6-amino-8-fluoro-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDDKARXKYPEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














